
2-Methylpropane-1,1-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropane-1,1-diyl diacetate, also known as methacrolein diacetate or methallylidene diacetate, is an organic compound with the molecular formula C8H12O4. It is a diester derived from acetic acid and 2-methylpropane-1,1-diol. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylpropane-1,1-diyl diacetate can be synthesized through the esterification of 2-methylpropane-1,1-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 2-methylpropane-1,1-diol and acetic anhydride, are mixed in a reactor with a catalyst. The reaction mixture is heated to the desired temperature, and the product is separated and purified using distillation columns.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropane-1,1-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-methylpropane-1,1-diol and acetic acid.
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diacetate into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: 2-Methylpropane-1,1-diol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
2-Methylpropane-1,1-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methylpropane-1,1-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and 2-methylpropane-1,1-diol, which can further participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Propene-1,1-diol, 2-methyl-, diacetate: Similar in structure but with different reactivity and applications.
2-Methylenepropane-1,3-diyl diacetate: Another diacetate with distinct chemical properties and uses.
2-Hydroxypropane-1,3-diyl diacetate: Differing in the position of functional groups, leading to unique reactivity.
Uniqueness
2-Methylpropane-1,1-diyl diacetate is unique due to its specific ester structure, which imparts distinct chemical reactivity and applications. Its ability to undergo hydrolysis, oxidation, and reduction reactions makes it a versatile compound in various chemical processes.
Propiedades
Número CAS |
6283-77-8 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
(1-acetyloxy-2-methylpropyl) acetate |
InChI |
InChI=1S/C8H14O4/c1-5(2)8(11-6(3)9)12-7(4)10/h5,8H,1-4H3 |
Clave InChI |
YZJNLSNJLRWSOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)
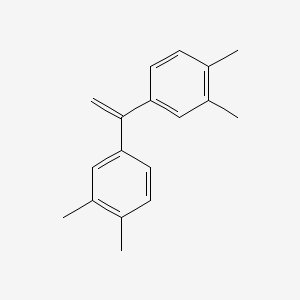
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
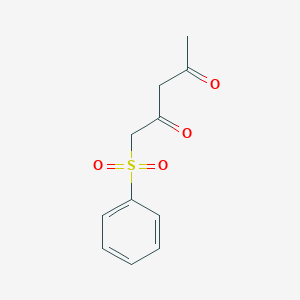

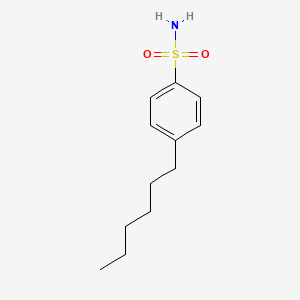
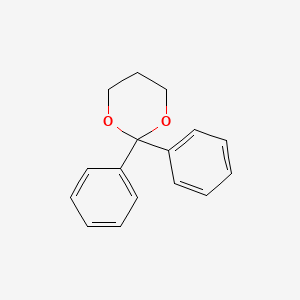
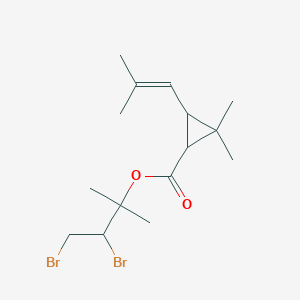
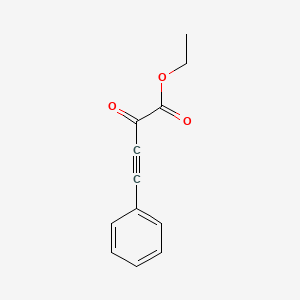


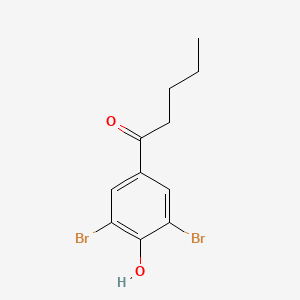
![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
